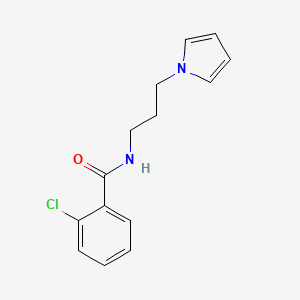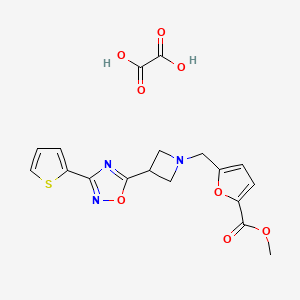
Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The azetidine-oxadiazole intermediate is reacted with furan-2-carboxylic acid or its derivatives under esterification conditions (e.g., using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP)) to form the furan-2-carboxylate moiety.
Formation of Final Compound
The methyl esterification of the furan-2-carboxylate intermediate is achieved using methanol in the presence of an acid catalyst like sulfuric acid.
The oxalate salt is formed by reacting the methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate with oxalic acid.
Industrial Production Methods
The industrial production of this compound can follow the synthetic route described, scaled up in batch or continuous-flow processes. Precautions must be taken to control reaction conditions to ensure purity and yield, such as temperature control, solvent selection, and reagent purification.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds
Thiophene-2-carboxylic acid: : Reacted with hydroxylamine hydrochloride to form thiophene-2-carboxamidoxime.
1,2,4-Oxadiazole Formation: : Thiophene-2-carboxamidoxime is cyclized using acetic anhydride to form the 1,2,4-oxadiazole ring.
Assembly of Azetidine Ring
The 1,2,4-oxadiazole intermediate undergoes a nucleophilic substitution with azetidine, facilitated by a base such as sodium hydride or potassium carbonate, forming the azetidine-oxadiazole structure.
化学反応の分析
Types of Reactions
Oxidation: : The thiophene ring may undergo oxidation with reagents such as hydrogen peroxide or peracids, forming sulfoxides or sulfones.
Reduction: : The oxadiazole ring may be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, particularly at the methylene bridge adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Major Products
Oxidation: : Sulfoxides or sulfones derived from the thiophene ring.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Functionalized azetidine derivatives with various nucleophiles.
科学的研究の応用
Chemistry
Catalysis: : The compound’s multiple functional groups may facilitate catalysis in organic reactions.
Material Science: : Potential use in the synthesis of novel polymers or as a building block in organic electronics.
Biology
Antimicrobial Agents: : The oxadiazole and thiophene rings suggest potential antimicrobial properties.
Drug Development: : Possible use as a pharmacophore in designing new therapeutics.
Medicine
Pharmacology: : Investigated for potential therapeutic effects on diseases involving oxidative stress or microbial infections.
Industry
Agriculture: : Potential use in designing new agrochemicals.
Biotechnology: : Applications in developing bioconjugates and biosensors.
作用機序
The mechanism by which Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exerts its effects depends on its specific application. For instance, as an antimicrobial agent, the compound may disrupt bacterial cell walls or inhibit key enzymes. In catalysis, its multiple functional groups provide sites for facilitating chemical reactions.
類似化合物との比較
Unique Features
The combination of thiophene, 1,2,4-oxadiazole, azetidine, and furan rings is unique.
The compound’s structural complexity provides distinct reactivity and specificity compared to simpler analogs.
Similar Compounds
Methyl 5-((3-(3-thienyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxylate: : Similar but lacks the azetidine ring.
Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate: : Substitutes an oxadiazole ring with a thiadiazole ring.
Hope this gives you the detailed breakdown you needed!
特性
IUPAC Name |
methyl 5-[[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S.C2H2O4/c1-21-16(20)12-5-4-11(22-12)9-19-7-10(8-19)15-17-14(18-23-15)13-3-2-6-24-13;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLENMUFCPIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

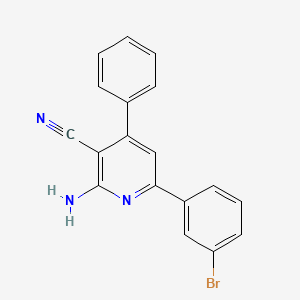
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine](/img/structure/B2700832.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
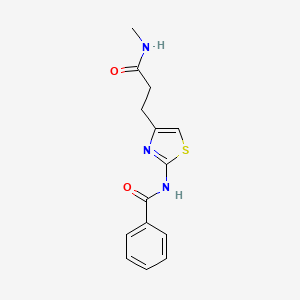
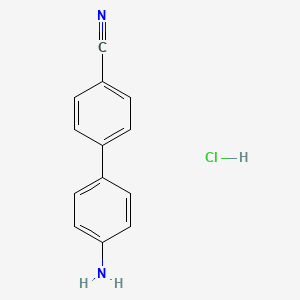
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2700845.png)
![N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2700848.png)
